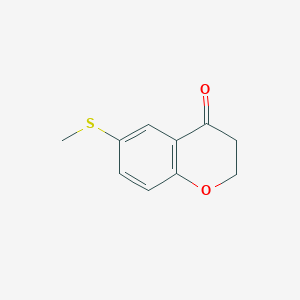

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-

Descripción general

Descripción

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. This particular compound features a methylthio group at the 6th position, which can influence its chemical properties and biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-hydroxyacetophenone with a suitable thioether reagent under acidic or basic conditions to form the desired benzopyran structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The methylthio group (-SCH₃) is highly susceptible to oxidation, forming sulfoxide and sulfone derivatives.

Mechanistic Insight :

- The sulfur atom in the thioether undergoes electrophilic oxidation, first forming a sulfoxide (-SOCH₃) and then a sulfone (-SO₂CH₃) under stronger conditions. This reactivity aligns with general thioether chemistry.

Nucleophilic Substitution

The methylthio group can act as a leaving group under specific conditions, enabling substitution reactions.

Key Example :

- Reaction with methyl iodide in the presence of a copper catalyst replaces the methylthio group with a methyl group, yielding 6-methyl-2,3-dihydrochromen-4-one .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration at activated positions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Bromination | Br₂ in CH₃COOH | 5-Bromo-6-(methylthio)-2,3-dihydrochromen-4-one | |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-6-(methylthio)-2,3-dihydrochromen-4-one |

Regioselectivity :

- The methylthio group directs electrophiles to the ortho (5-position) and para (7-position) due to its +M effect.

Condensation Reactions

The ketone group at position 4 participates in condensation with hydrazines or amines.

Application :

- These derivatives are intermediates in synthesizing heterocyclic compounds with biological activity .

Reduction Reactions

The ketone moiety can be reduced to form secondary alcohols.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ketone Reduction | NaBH₄ or LiAlH₄ in THF | 4-Hydroxy-6-(methylthio)-2,3-dihydrochromene |

Mechanistic Pathway :

- The reduction proceeds via nucleophilic attack on the carbonyl carbon, forming a chiral alcohol.

Cycloaddition and Ring Expansion

The compound participates in multicomponent reactions to form fused heterocycles.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Three-Component Reaction | Malononitrile, aldehydes, nanocatalysts | Tetrahydrobenzo[b]pyrans |

Example :

- Under solvent-free conditions with a Zn/Cr-LDH@PTRMS@NDBD@CuI nanocatalyst, it reacts with aldehydes and malononitrile to yield tetrahydrobenzo[b]pyrans in 94% yield .

Key Data Tables

Table 1: Optimization of Catalytic Reactions

| Entry | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Zn/Cr-LDH@PTRMS@NDBD@CuI | 40 | 10 | 94 |

| 2 | Fe₃O₄@GO-N-(pyridin-4-amine) | Reflux | 30 | 92 |

| 3 | MCM-41@Schiff base-Co(OAc)₂ | 50 | 180 | 94 |

Table 2: Hammett Correlation for Substituent Effects

| Substituent (X) | σ (Hammett Constant) | log(kₓ/kₕ) |

|---|---|---|

| -NO₂ | +1.27 | +0.85 |

| -Cl | +0.23 | +0.12 |

| -OCH₃ | -0.27 | -0.18 |

Electron-withdrawing groups enhance reaction rates in substitution reactions .

Aplicaciones Científicas De Investigación

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact mechanism can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Similar Compounds

4H-1-Benzopyran-4-one: Lacks the methylthio group and has different chemical properties.

2,3-Dihydro-4H-pyran-4-one: A simpler structure without the benzene ring.

Chroman-4-one: Another benzopyran derivative with different substituents.

Uniqueness

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is unique due to the presence of the methylthio group, which can significantly alter its chemical reactivity and biological activity compared to other benzopyran derivatives.

Actividad Biológica

4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)-, commonly referred to as a benzopyran derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4H-1-Benzopyran-4-one, 2,3-dihydro-6-(methylthio)- is C_10H_10O_2S, with a molecular weight of approximately 194.25 g/mol. The compound features a benzopyran core structure that is known for various biological activities.

Antioxidant Activity

Research has indicated that benzopyran derivatives exhibit potent antioxidant properties. A study demonstrated that certain derivatives showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Benzopyran Derivatives

| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |

|---|---|---|

| 4H-1-Benzopyran-4-one | 65 | 70 |

| 2-(4'-Methoxyphenyl)-Benzopyran | 75 | 80 |

Anticancer Activity

The anticancer potential of benzopyran derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been reported to induce apoptosis in HeLa and MCF-7 cells by disrupting tubulin polymerization and affecting cell cycle progression .

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of several benzopyran derivatives on human cancer cell lines using the MTT assay. The results indicated that certain substitutions on the benzopyran core significantly enhanced cytotoxicity:

- IC50 Values:

- HeLa: 0.99 µM

- MCF-7: 0.23 µM

- NCI-H460: 0.42 µM

These findings suggest that structural modifications can lead to improved anticancer activity.

Neuroprotective Effects

Emerging research indicates that benzopyran derivatives may possess neuroprotective properties. In animal models, these compounds have shown potential in reducing neuroinflammation and oxidative damage associated with neurodegenerative diseases .

The mechanism by which benzopyran derivatives exert their biological effects involves multiple pathways:

- Antioxidant Mechanism: These compounds can scavenge free radicals and chelate metal ions, reducing oxidative stress.

- Cell Cycle Arrest: By interfering with microtubule dynamics, they can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .

- Estrogenic Activity: Some derivatives exhibit estrogenic activity, which may be beneficial in treating hormone-dependent cancers .

Propiedades

IUPAC Name |

6-methylsulfanyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMGZBHQUMRPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)OCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533289 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-67-6 | |

| Record name | 6-(Methylsulfanyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.